1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate
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Overview
Description
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate is a complex organic compound that features an imidazole ring, a phenyl group, and a methylmethanamine moiety
Preparation Methods
The synthesis of 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to introduce the N-methylmethanamine group. The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistent yield and purity.
Chemical Reactions Analysis
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as an agonist or antagonist at various receptor sites, modulating biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4-(1H-Imidazol-1-yl)phenol: This compound also features an imidazole ring and a phenyl group but lacks the N-methylmethanamine moiety.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the N-methylmethanamine moiety.
1-Methyl-1H-benzimidazol-5-ylboronic acid: Contains a benzimidazole ring and a boronic acid group, differing in the substitution pattern and functional groups.
The uniqueness of 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19N3O5 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate |
InChI |
InChI=1S/C12H15N3.C2H2O4.H2O/c1-13-8-11-2-4-12(5-3-11)9-15-7-6-14-10-15;3-1(4)2(5)6;/h2-7,10,13H,8-9H2,1H3;(H,3,4)(H,5,6);1H2 |
InChI Key |
NEFCDDHZEKKCNA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=CN=C2.C(=O)(C(=O)O)O.O |
Origin of Product |
United States |
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